molecular formula C13H16O2 B8744454 2-(4-Isobutylphenyl)acrylic acid

2-(4-Isobutylphenyl)acrylic acid

Cat. No.: B8744454
M. Wt: 204.26 g/mol
InChI Key: BTHBTTSIBCWHHH-UHFFFAOYSA-N
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Description

Historical Context and Significance within Aromatic Acrylic Acid Chemistry

The history of 2-(4-isobutylphenyl)acrylic acid is closely tied to the development and metabolic studies of ibuprofen (B1674241). Ibuprofen, chemically known as 2-(4-isobutylphenyl)propionic acid, was first synthesized in the early 1960s by the Boots Company. encyclopedia.com Subsequent research into its metabolic fate in the body identified this compound as a significant metabolite. This discovery was crucial for understanding the biotransformation pathways of ibuprofen.

Within the broader field of aromatic acrylic acid chemistry, this compound is significant for several reasons. Aromatic acrylic acids are a class of compounds that have been extensively studied for their diverse biological activities and as precursors in organic synthesis. The presence of the isobutylphenyl group in this compound provides a specific example for studying how substituents on the phenyl ring influence the electronic and steric properties of the acrylic acid system. The synthesis and reactions of this compound contribute to the general knowledge base of reactions involving aromatic acrylic acids, such as addition reactions and polymerizations. sharif.eduresearchgate.netrsc.org

Structural Characteristics and Stereochemical Implications of this compound

The molecular formula of this compound is C13H16O2. sincopharmachem.com Its structure consists of a benzene (B151609) ring substituted at the para position with an isobutyl group. This substituted phenyl ring is attached to the second carbon atom (the α-carbon) of an acrylic acid molecule. The double bond in the acrylic acid portion of the molecule, conjugated with the aromatic ring, influences the molecule's reactivity and spectroscopic properties.

A key structural feature of the related compound, ibuprofen, is the presence of a chiral center at the α-carbon, leading to (S)- and (R)-enantiomers. researchgate.net While this compound itself does not possess a chiral center in its most stable form, its formation as a metabolite of ibuprofen introduces important stereochemical considerations. The metabolic pathways can be stereoselective, meaning the conversion of the different enantiomers of ibuprofen may proceed at different rates or through different routes.

The geometry of the acrylic acid double bond can exist as E (entgegen) or Z (zusammen) isomers. The relative stability and reactivity of these isomers are areas of interest in the detailed study of this compound's chemistry.

Table 1: Physicochemical Properties of 2-(4-Isobutylphenyl)propionic acid (Ibuprofen)

Property Value Reference
Molecular Formula C13H18O2 encyclopedia.com
Molecular Weight 206.28 g/mol encyclopedia.com
Melting Point 76°C (169°F) encyclopedia.com
Solubility Slightly soluble in water; soluble in most organic solvents encyclopedia.com

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

2-[4-(2-methylpropyl)phenyl]prop-2-enoic acid

InChI

InChI=1S/C13H16O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h4-7,9H,3,8H2,1-2H3,(H,14,15)

InChI Key

BTHBTTSIBCWHHH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(=C)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 2 4 Isobutylphenyl Acrylic Acid and Its Advanced Intermediates

Development of Conventional Synthesis Routes for 2-(4-Isobutylphenyl)acrylic Acid

Conventional methods for synthesizing this compound have historically relied on multi-step sequences, often starting from readily available aromatic precursors. These routes, while established, can sometimes be lengthy and may require harsh reaction conditions.

Multi-Step Approaches from Aryl Nitrile Precursors

One established pathway to 2-(4-isobutylphenyl)propionic acid, a closely related compound, involves a multi-step process starting with the chloromethylation of an alkylbenzene like isobutylbenzene. google.com This is followed by the conversion of the resulting benzyl (B1604629) chloride to the corresponding cyanide (isobutylphenylacetonitrile). google.com The process often utilizes a phase-transfer catalyst, such as a tetraalkylammonium salt, to facilitate the reaction between the isobutylbenzyl chloride and sodium cyanide. google.com The subsequent step involves the alkylation of the phenylpropionitrile intermediate, followed by hydrolysis to yield the final acid product. google.com This hydrolysis is typically carried out using a strong acid like sulfuric acid in the presence of acetic acid. google.com

A general representation of this synthetic approach is outlined below:

Chloromethylation: Isobutylbenzene is reacted with a chloromethylating agent, such as a mixture of dry HCl, formaldehyde, and methanol, in the presence of an acid catalyst. google.com

Cyanation: The resulting isobutylbenzyl chloride is converted to isobutylphenylacetonitrile using sodium cyanide.

Hydrolysis: The nitrile is then hydrolyzed to the carboxylic acid.

Strategies Involving Carbonylation and Rearrangement Processes

Carbonylation reactions represent another significant strategy in the synthesis of acrylic acids and their derivatives. The Reppe process, for instance, involves the carbonylation of acetylene (B1199291) with carbon monoxide and water in the presence of a nickel catalyst to produce acrylic acid. google.com While not directly a synthesis of this compound, the principles of carbonylation are relevant. For example, the carbonylation of unsaturated carboxylic acids to form anhydrides has been achieved using cobalt catalysts. researchgate.net

A five-step synthesis of ibuprofen (B1674241), which shares the 2-(4-isobutylphenyl) moiety, mimics the industrial BHC synthesis and involves a Friedel-Crafts acylation followed by a carbonyl reduction. central.edu The final steps include a chloride substitution, Grignard formation, and subsequent reaction with carbon dioxide. central.edu This approach avoids the use of high-pressure carbon monoxide. central.edu

Catalytic Approaches to this compound Synthesis

More recent synthetic efforts have focused on the development of catalytic methods to improve efficiency, selectivity, and sustainability. These approaches often utilize transition metals or organocatalysts to achieve the desired transformations.

Organocatalytic Strategies for Enhanced Efficiency

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering an alternative to metal-based catalysts. beilstein-journals.org This field utilizes small organic molecules to catalyze chemical reactions with high efficiency and enantioselectivity. beilstein-journals.org For example, cinchona alkaloids and their derivatives have been employed in various asymmetric transformations. buchler-gmbh.commdpi.com While specific applications of organocatalysis for the direct synthesis of this compound are not extensively detailed in the provided results, the principles of organocatalysis, such as the use of proline and its derivatives for activating substrates, are well-established and could potentially be applied to this synthesis. mdpi.com The development of asymmetric organocatalysis has provided efficient routes to chiral molecules, which is a significant aspect of modern drug discovery. nih.gov

Asymmetric Synthesis of Chiral this compound Derivatives

The synthesis of single-enantiomer chiral compounds is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. nih.gov Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule from an achiral starting material. nih.gov

Enantioselective Pathways for Chiral Precursors

The creation of specific enantiomers of precursors to this compound is a critical area of research, primarily driven by the demand for enantiomerically pure pharmaceuticals. Asymmetric synthesis techniques are paramount in achieving the desired chirality.

One notable approach involves the asymmetric Morita–Baylis–Hillman (MBH) reaction. nih.gov This method has been successfully employed to synthesize chiral 3-substituted benzoxaboroles, which can be precursors to complex molecules. nih.gov The reaction utilizes chiral tertiary amine catalysts derived from cinchona alkaloids to induce enantioselectivity. nih.gov For instance, the reaction of various substituted 2-formylphenylboronic acids with activated alkenes like hexafluoroisopropyl acrylate (B77674), catalyzed by these chiral amines, yields products with high enantiomeric excess (ee). nih.gov The resulting chiral MBH adducts can then be hydrolyzed to the corresponding carboxylic acids. nih.gov

The scope of this asymmetric reaction has been explored with a range of substituted 2-formylphenylboronic acids. nih.gov The electronic nature and position of substituents on the phenyl ring have been shown to influence both the yield and the enantioselectivity of the reaction. nih.gov For example, aryloxy and benzyloxy substituents at the C4 position of 2-formylphenylboronic acids generally lead to high yields and good enantioselectivities. nih.gov In contrast, similar substituents at the C5 position tend to result in lower enantiomeric excesses. nih.gov

Table 1: Enantioselective Synthesis of Chiral Precursors via Asymmetric MBH Reaction nih.gov

CatalystElectrophile (Substituted 2-formylphenylboronic acid)Activated AlkeneProduct ConfigurationYield (%)Enantiomeric Excess (ee %)
Chiral Tertiary Amine (C6)2-Formylphenylboronic acidHexafluoroisopropyl acrylateRHighHigh
Chiral Tertiary Amine (C6)4-(p-Tolyloxy)-2-formylphenylboronic acidHexafluoroisopropyl acrylateRHighGood
Chiral Tertiary Amine (C6)4-(m-Tolyloxy)-2-formylphenylboronic acidHexafluoroisopropyl acrylateRHighGood
Chiral Tertiary Amine (C6)4-(p-Trifluoromethyl-phenoxy)-2-formylphenylboronic acidHexafluoroisopropyl acrylateRHighGood
Chiral Tertiary Amine (C6)4-(Benzyloxy)-2-formylphenylboronic acidHexafluoroisopropyl acrylateR8187
Chiral Tertiary Amine (C6)5-Aryloxy-2-formylphenylboronic acidsHexafluoroisopropyl acrylateRModerateLower
Chiral Tertiary Amine (C6)5-Benzyloxy-2-formylphenylboronic acidsHexafluoroisopropyl acrylateRModerateLower

This table is generated based on the findings reported in the study on the enantioselective synthesis of 3-(α-acrylic acid) benzoxaboroles. nih.gov

Diastereoselective Control in this compound Synthesis

Diastereoselective synthesis provides another crucial pathway for controlling the stereochemistry of this compound and its intermediates. This approach focuses on creating a specific diastereomer, which can then be converted to the desired final product.

The process involves attaching the 4-isobutylphenylacetyl group to a chiral bornanesultam auxiliary. elsevierpure.com The resulting N-acylbornanesultam is then deprotonated to form a chiral enolate, which subsequently undergoes alkylation. elsevierpure.com The steric hindrance provided by the chiral auxiliary directs the incoming electrophile to one face of the enolate, leading to a high degree of diastereoselectivity. elsevierpure.com Finally, the chiral auxiliary is cleaved to yield the desired stereoisomer of the product. elsevierpure.com

Biocatalytic Routes for Chiral Resolution of Related Compounds

Biocatalysis has emerged as a powerful and green alternative for producing enantiomerically pure compounds. Enzymes, with their inherent stereoselectivity, are particularly well-suited for the chiral resolution of racemic mixtures.

Lipases are a class of enzymes that have been extensively used for the kinetic resolution of racemic alcohols and amines, which can be precursors to chiral acrylic acid derivatives. For instance, Candida antarctica lipase (B570770) B (CALB) has been successfully employed in the resolution of racemic alkanolamines to produce chiral N-(2-hydroxyalkyl)-acrylamides. conicet.gov.ar In this process, the lipase selectively catalyzes the acylation of one enantiomer of the racemic amine with an acrylate ester, leaving the other enantiomer unreacted. conicet.gov.ar

The stereoselectivity of the lipase can be influenced by the structure of the substrate. conicet.gov.ar The method has been validated by synthesizing an enantiomerically pure product and determining the absolute stereochemistry and enantiomeric excess of the products. conicet.gov.ar This biocatalytic approach offers a mild and selective route to chiral building blocks. conicet.gov.ar

Another example of biocatalysis is the enzymatic synthesis of ibuprofen derivatives. mdpi.com Lipases such as Candida antarctica lipase B (CalB) and immobilized Rhizomucor miehei lipase have been used to catalyze the esterification of ibuprofen with polyalcohols like erythritol (B158007) and glycerol. mdpi.com These reactions can be highly efficient, with conversions reaching over 80%. mdpi.com Such biocatalytic methods provide a sustainable pathway to novel derivatives of profen drugs. mdpi.com

Table 2: Biocatalytic Resolution and Synthesis of Related Chiral Compounds

EnzymeSubstrate(s)Reaction TypeProduct(s)Conversion/YieldEnantiomeric Excess (ee)Reference
Candida antarctica lipase B (CALB)rac-2-Amino-1-butanol, Ethyl acrylateResolution via Acylation(S)-N-[1-(hydroxymethyl)-propyl]-acrylamide60% yield35% ee conicet.gov.ar
Candida antarctica lipase B (CalB)(S)-Ibuprofen, ErythritolEsterificationIBU–erythritol ester82% ± 4%N/A mdpi.com
Immobilized Rhizomucor miehei lipase(S)-Ibuprofen, GlycerolEnantioselective EsterificationIBU-glycerol ester83% ± 5%N/A mdpi.com
Rhodococcus strainsAcrylamideHydrolysis and Amide TransferAcrylic acid, N-alkylacrylamideN/AN/A nih.gov

This table summarizes findings from various studies on the biocatalytic synthesis of chiral compounds related to this compound. conicet.gov.armdpi.comnih.gov

Advancements in Green Chemistry Principles for this compound Production

The principles of green chemistry are increasingly being integrated into the synthesis of bulk chemicals like acrylic acid to create more sustainable and environmentally friendly processes. nih.govrsc.org This involves the use of renewable feedstocks, energy-efficient reaction conditions, and the minimization of waste. nih.gov

Another sustainable approach focuses on the catalytic dehydration of lactic acid, which can be produced via fermentation of carbohydrates. fau.eu This process offers an attractive, environmentally friendly alternative to petroleum-based methods for producing acrylic acid. fau.eu

Table 3: Comparison of Traditional vs. Green Chemistry Approaches for Acrylic Acid Synthesis

FeatureTraditional Petrochemical RouteGreen Bio-based Route (from Furfural) nih.govGreen Bio-based Route (from Lactic Acid) fau.eu
Feedstock Propylene (from fossil fuels)Furfural (from biomass)Lactic Acid (from carbohydrate fermentation)
Key Reactions Two-step gas-phase oxidationPhotooxygenation, aerobic oxidation, ethenolysisCatalytic dehydration
Environmental Impact Dependency on non-renewable resources, potential for CO2 emissionsUse of renewable feedstock, minimal wasteUse of renewable feedstock, lower production cost
Overall Yield High81%N/A
Green Chemistry Principles Limited adherenceHigh adherence (renewable feedstock, atom economy, energy efficiency)High adherence (renewable feedstock)

This table provides a comparative overview of different synthetic routes for acrylic acid, highlighting the advantages of green chemistry approaches. nih.govfau.eu

Process Optimization and Intensification in the Synthesis of this compound

Process optimization and intensification are key to improving the efficiency, safety, and cost-effectiveness of chemical production. For the synthesis of acrylic acid and its derivatives, various strategies are being explored.

Continuous flow synthesis is a powerful tool for process optimization. It allows for rapid screening of reaction parameters such as temperature, residence time, and reactant concentrations. rsc.org This approach has been used to study the free radical polymerization of acrylic acid, establishing a basis for scaling up the process while maintaining control over molecular weight and dispersity. rsc.org Automated optimization using Bayesian algorithms coupled with online analysis (e.g., HPLC) can further accelerate the development of efficient and robust continuous processes. nih.gov

Process intensification techniques like reactive distillation (RD) can significantly enhance efficiency by integrating reaction and separation into a single unit. researchgate.net This leads to reduced capital investment, energy savings, and improved product selectivity. researchgate.net For the production of acrylic acid from crude glycerol, a byproduct of biodiesel production, reactive distillation schemes have been shown to be economically viable and lead to a significant reduction in the number of process equipment. researchgate.net The use of techniques like azeotropic distillation with solvents such as m-xylene (B151644) can also lead to substantial energy savings in the purification of acrylic acid. researchgate.net

Table 4: Process Optimization and Intensification Strategies

StrategyDescriptionKey AdvantagesApplication ExampleReference
Continuous Flow Synthesis Reactions are performed in a continuously flowing stream rather than in a batch reactor.Rapid screening of parameters, better heat and mass transfer, improved safety.Free radical polymerization of acrylic acid. rsc.org
Automated Optimization Use of algorithms (e.g., Bayesian optimization) to automatically find optimal reaction conditions.Faster process development, reduced number of experiments, higher yields.Two-step synthesis of paracetamol involving hydrogenation and amidation. nih.gov
Reactive Distillation (RD) Integration of chemical reaction and distillation in a single apparatus.Reduced capital investment, energy savings, increased product selectivity.Production of acrylic acid from crude glycerol. researchgate.net
Azeotropic Distillation Use of an entrainer to facilitate the separation of components with close boiling points.Lower energy consumption for purification.Purification of acrylic acid using m-xylene. researchgate.net

This table outlines various strategies for process optimization and intensification in chemical synthesis. rsc.orgnih.govresearchgate.net

Chemical Reactivity and Transformational Chemistry of 2 4 Isobutylphenyl Acrylic Acid

Hydrogenation Chemistry of the Acrylic Acid Moiety

The carbon-carbon double bond in the acrylic acid portion of 2-(4-isobutylphenyl)acrylic acid is susceptible to hydrogenation, leading to the formation of the corresponding saturated propanoic acid derivative. This transformation is a critical step in various synthetic routes, most notably in the industrial synthesis of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen (B1674241).

The conversion of this compound to 2-(4-isobutylphenyl)propanoic acid (ibuprofen) can be achieved through catalytic hydrogenation. This process typically involves the use of a metal catalyst and a source of hydrogen.

Reaction Conditions and Catalysts:

The hydrogenation of the acrylic double bond is generally carried out under mild to moderate conditions. Common catalysts for this transformation include heterogeneous catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. The reaction is typically performed in a suitable solvent, such as methanol, ethanol, or ethyl acetate, under a hydrogen atmosphere. The pressure of hydrogen gas and the reaction temperature can be varied to optimize the reaction rate and yield.

For instance, a common industrial synthesis of ibuprofen, the Hoechst process, involves a catalytic hydrogenation step to reduce a ketone to an alcohol, demonstrating the feasibility of such reductions in the synthesis of ibuprofen precursors sciencesnail.com. While this is not a direct hydrogenation of the acrylic acid, the conditions are transferable. A typical procedure would involve dissolving this compound in a solvent like ethanol, adding a catalytic amount of 10% Pd/C, and then subjecting the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete.

CatalystSolventTemperaturePressureProduct
Palladium on Carbon (Pd/C)EthanolRoom Temperature1-5 atm H₂2-(4-Isobutylphenyl)propanoic acid
Platinum(IV) Oxide (PtO₂)Acetic AcidRoom Temperature1-3 atm H₂2-(4-Isobutylphenyl)propanoic acid
Raney NickelMethanolRoom Temperature - 50°C1-10 atm H₂2-(4-Isobutylphenyl)propanoic acid

Since 2-(4-isobutylphenyl)propanoic acid (ibuprofen) is a chiral molecule, with the S-(+)-enantiomer being the more pharmacologically active form, stereoselective hydrogenation of this compound is a highly valuable transformation. Asymmetric hydrogenation using chiral catalysts can provide a direct route to enantiomerically enriched ibuprofen.

Chiral Catalysts and Enantioselectivity:

The field of asymmetric catalysis has developed a wide array of chiral phosphine ligands that, when complexed with transition metals like rhodium or ruthenium, can effect the enantioselective hydrogenation of prochiral olefins such as α-aryl acrylic acids nih.gov. For the hydrogenation of this compound, a chiral rhodium catalyst, for example, [Rh(COD)₂(R,R)-DIPAMP)]⁺BF₄⁻, could be employed. The substrate would coordinate to the chiral metal center, and the delivery of hydrogen would occur preferentially from one face of the double bond, leading to the formation of one enantiomer in excess. The enantiomeric excess (ee) achieved is highly dependent on the specific catalyst, substrate, and reaction conditions.

Chiral Catalyst SystemTypical Enantiomeric Excess (ee) for similar substratesPredominant Enantiomer
[Rh(COD)₂]BF₄ / (R,R)-DIPAMP>95%(R)-2-(4-Isobutylphenyl)propanoic acid
Ru(OAc)₂[(S)-BINAP]>90%(S)-2-(4-Isobutylphenyl)propanoic acid

Derivatization at the Carboxylic Acid Functionality

The carboxylic acid group of this compound is a versatile functional handle that can be readily converted into a variety of derivatives, such as esters and amides. These transformations are fundamental in organic synthesis for modifying the properties of the parent molecule.

Esterification of this compound can be achieved by reacting it with an alcohol in the presence of an acid catalyst. The choice of alcohol determines the nature of the resulting ester.

Reaction Conditions and Catalysts:

The most common method for esterification is the Fischer-Speier esterification, which involves heating the carboxylic acid and an excess of the alcohol with a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). The reaction is reversible, and the removal of water as it is formed (e.g., by using a Dean-Stark apparatus) drives the equilibrium towards the ester product. For example, refluxing this compound with methanol and a catalytic amount of concentrated H₂SO₄ would yield methyl 2-(4-isobutylphenyl)acrylate.

Alternatively, for more sensitive substrates or to avoid the use of strong acids, other methods can be employed. These include reaction with an alkyl halide in the presence of a base, or the use of coupling agents like dicyclohexylcarbodiimide (DCC) with the alcohol and a catalytic amount of 4-dimethylaminopyridine (DMAP).

AlcoholCatalyst/ReagentProduct
MethanolH₂SO₄ (catalytic)Methyl 2-(4-isobutylphenyl)acrylate
EthanolTsOH (catalytic)Ethyl 2-(4-isobutylphenyl)acrylate
Benzyl (B1604629) alcoholDCC/DMAPBenzyl 2-(4-isobutylphenyl)acrylate

The carboxylic acid functionality of this compound can be converted to an amide by reaction with an amine. This transformation typically requires the activation of the carboxylic acid.

Coupling Agents and Reaction Conditions:

A common method for amide bond formation involves the use of a coupling agent to convert the carboxylic acid into a more reactive intermediate, which is then readily attacked by the amine. Widely used coupling agents include carbodiimides such as DCC or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with an additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress side reactions and improve yields. The reaction is typically carried out in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF) at room temperature.

For example, to synthesize N-benzyl-2-(4-isobutylphenyl)acrylamide, this compound would be treated with EDC and HOBt in DMF, followed by the addition of benzylamine.

AmineCoupling AgentProduct
AmmoniaSOCl₂ then NH₃2-(4-Isobutylphenyl)acrylamide
AnilineEDC/HOBtN-phenyl-2-(4-isobutylphenyl)acrylamide
PiperidineHATU(2-(4-Isobutylphenyl)acryloyl)piperidine

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Phenyl Ring

The phenyl ring of this compound is subject to aromatic substitution reactions. The regiochemical outcome of these reactions is governed by the directing effects of the two substituents already present on the ring: the isobutyl group and the acrylic acid moiety.

Directing Effects of Substituents:

The isobutyl group is an alkyl group, which is an activating, ortho, para-director due to its electron-donating inductive effect ucalgary.calibretexts.org. The 2-acrylic acid group, on the other hand, is a deactivating, meta-director because the carbonyl group and the double bond are electron-withdrawing through resonance libretexts.org.

In an electrophilic aromatic substitution reaction, the incoming electrophile will preferentially attack the positions that are most activated and least sterically hindered. The positions ortho to the isobutyl group (C3 and C5) and the position para to the isobutyl group (C1, which is already substituted) are activated. The positions meta to the acrylic acid group (C3 and C5) are the least deactivated by this group. Therefore, the directing effects of both groups reinforce each other, strongly favoring substitution at the positions ortho to the isobutyl group (C3 and C5).

An example of this is the nitration of ibuprofen (2-(4-isobutylphenyl)propanoic acid), where the nitro group is introduced at the 3-position, ortho to the isobutyl group and meta to the propanoic acid group chegg.com.

ReactionReagentsMajor Product
NitrationHNO₃, H₂SO₄2-(4-Isobutyl-3-nitrophenyl)acrylic acid
BrominationBr₂, FeBr₃2-(3-Bromo-4-isobutylphenyl)acrylic acid
Friedel-Crafts AcylationCH₃COCl, AlCl₃2-(3-Acetyl-4-isobutylphenyl)acrylic acid

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution on the phenyl ring of this compound is generally not favored. Such reactions typically require the presence of strong electron-withdrawing groups (such as nitro groups) on the aromatic ring to make it sufficiently electron-deficient to be attacked by a nucleophile libretexts.orgmasterorganicchemistry.com. The isobutylphenyl ring is electron-rich due to the electron-donating nature of the isobutyl group, and therefore, it is not susceptible to nucleophilic attack under normal conditions.

Oxidation and Reduction Chemistry of the this compound Skeleton

The chemical reactivity of this compound is largely dictated by the presence of the α,β-unsaturated carboxylic acid moiety and the isobutylphenyl group. The carbon-carbon double bond, in conjugation with the carboxylic acid, is susceptible to both oxidation and reduction reactions, leading to a variety of molecular transformations.

Oxidation:

The oxidation of α,β-unsaturated carboxylic acids like this compound can proceed through several pathways, depending on the oxidizing agent and reaction conditions.

Epoxidation: Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), can epoxidize the electron-deficient double bond to yield the corresponding epoxide. This reaction is a standard method for introducing an oxygen atom across a double bond.

Oxidative Cleavage: Strong oxidizing agents like ozone (O₃) followed by a reductive or oxidative workup, or potassium permanganate (KMnO₄) under harsh conditions, can cleave the carbon-carbon double bond. Oxidative cleavage would lead to the formation of 4-isobutylbenzaldehyde and a glyoxylic acid derivative, which could be further oxidized to oxalic acid.

Dihydroxylation: Osmium tetroxide (OsO₄) or cold, dilute potassium permanganate can achieve syn-dihydroxylation of the double bond, resulting in the formation of a diol.

It is important to note that the isobutyl group on the phenyl ring can also be susceptible to oxidation under vigorous conditions, potentially leading to the formation of tert-butylbenzene derivatives or cleavage of the alkyl chain.

Reduction:

The reduction of this compound can selectively target either the carbon-carbon double bond or the carboxylic acid group, or both, depending on the reducing agent employed.

Reduction of the Carbon-Carbon Double Bond: Catalytic hydrogenation is a common method for the selective reduction of the alkene functionality in the presence of a carboxylic acid. Using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas will typically yield 2-(4-isobutylphenyl)propanoic acid. This method is advantageous for its high selectivity.

Reduction of the Carboxylic Acid: Reducing the carboxylic acid group in the presence of a carbon-carbon double bond is more challenging. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the carboxylic acid to a primary alcohol, but may also reduce the double bond. libretexts.org To achieve selective reduction of the carboxylic acid, it may first need to be converted to a less reactive derivative, such as an ester.

Complete Reduction: The use of powerful reducing agents like lithium aluminum hydride will typically result in the reduction of both the double bond and the carboxylic acid, yielding 3-(4-isobutylphenyl)propan-1-ol.

The following table summarizes the expected products from various oxidation and reduction reactions of this compound based on general chemical principles.

Reaction TypeReagent(s)Expected Major Product
Epoxidationm-CPBA2-(4-Isobutylphenyl)oxirane-2-carboxylic acid
Oxidative Cleavage1. O₃, 2. Zn/H₂O4-Isobutylbenzaldehyde and Glyoxylic acid
DihydroxylationOsO₄, NMO2,3-Dihydroxy-2-(4-isobutylphenyl)propanoic acid
Catalytic HydrogenationH₂, Pd/C2-(4-Isobutylphenyl)propanoic acid
Full ReductionLiAlH₄3-(4-Isobutylphenyl)propan-1-ol

Hydrolytic Transformations of Related Nitrile Intermediates

Nitrile intermediates are valuable precursors in the synthesis of carboxylic acids, including derivatives of 2-(4-isobutylphenyl)propanoic acid, a widely used non-steroidal anti-inflammatory drug known as ibuprofen. The hydrolysis of these nitriles provides a direct route to the corresponding carboxylic acid.

The hydrolysis of 2-(4-isobutylphenyl)propionitrile, a saturated analogue of a potential nitrile precursor to this compound, has been a subject of study, particularly in the context of ibuprofen synthesis. This transformation can be achieved through both chemical and biocatalytic methods. mdpi.comnih.govnih.govresearchgate.net

Chemical Hydrolysis:

Acid- or base-catalyzed hydrolysis of the nitrile group is a conventional method. Typically, this involves heating the nitrile with a strong acid, such as sulfuric acid, or a strong base, like sodium hydroxide. chemicalbook.comgoogle.com The reaction proceeds through the intermediate formation of an amide, which is then further hydrolyzed to the carboxylic acid.

Biocatalytic Hydrolysis:

Enzymatic hydrolysis of nitriles offers a greener and often more selective alternative to chemical methods. mdpi.comnih.govnih.govresearchgate.net Microorganisms containing nitrile hydratase and amidase enzymes can efficiently convert nitriles to carboxylic acids under mild conditions. mdpi.comnih.govnih.govresearchgate.net For instance, whole cells of Nocardia corallina B-276 have been successfully used to hydrolyze ibuprofen nitrile to ibuprofen. mdpi.comnih.govnih.govresearchgate.net This biocatalytic process involves a two-step mechanism where nitrile hydratase first converts the nitrile to the corresponding amide (ibuprofen amide), which is then hydrolyzed by an amidase to the final carboxylic acid product, ibuprofen. mdpi.com

The following table summarizes findings from a study on the biocatalytic hydrolysis of ibuprofen nitrile using Nocardia corallina B-276. mdpi.comresearchgate.net

SubstrateBiocatalystReaction Time (h)Product(s)Yield (%)
Ibuprofen nitrileNocardia corallina B-27672Ibuprofen amide15
Ibuprofen73

This biocatalytic approach highlights the potential for environmentally benign synthesis of carboxylic acids from their nitrile precursors. The mild reaction conditions and high yields make it an attractive alternative to traditional chemical hydrolysis.

Advanced Spectroscopic and Computational Characterization of 2 4 Isobutylphenyl Acrylic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the elucidation of the molecular structure of 2-(4-isobutylphenyl)acrylic acid, providing precise information about the chemical environment of each proton and carbon atom.

Proton (¹H) NMR Analysis

Proton NMR (¹H NMR) spectroscopy of this compound reveals distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the phenyl ring typically appear as doublets in the region of δ 7.0-7.2 ppm, indicative of a para-substituted benzene (B151609) ring. The vinyl protons of the acrylic acid moiety are also distinguishable. The proton attached to the same carbon as the phenyl group often appears as a singlet, while the other vinyl proton gives rise to another singlet at a slightly different chemical shift. The isobutyl group protons show characteristic signals: a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene (B1212753) protons attached to the aromatic ring. The acidic proton of the carboxylic acid group is typically observed as a broad singlet at a downfield chemical shift, often above δ 10 ppm.

Proton Assignment Chemical Shift (δ) ppm
Aromatic (2H, d)7.210
Aromatic (2H, d)7.092
Vinylic (1H, s)~6.4
Vinylic (1H, s)~5.8
Methine (CH, q)3.695
Methylene (CH₂, d)2.437
Methine (CH, m)1.835
Methyl (CH₃, d)0.890
Carboxylic Acid (COOH, br s)>10

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Carbon-13 (¹³C) NMR Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The spectrum of this compound displays distinct signals for each carbon atom. The carboxyl carbon is typically found at the most downfield position, often in the range of δ 170-180 ppm. The carbons of the aromatic ring give rise to several signals in the δ 120-145 ppm region. The vinylic carbons of the acrylic acid group also have characteristic chemical shifts. The carbons of the isobutyl group appear in the upfield region of the spectrum.

Carbon Assignment Predicted Chemical Shift (δ) ppm
Carboxylic Acid (C=O)~171
Aromatic (C-isobutyl)~142
Aromatic (C-acrylic)~138
Aromatic (CH)~129
Aromatic (CH)~127
Vinylic (=C-Ph)~140
Vinylic (=CH₂)~128
Methylene (-CH₂-)~45
Methine (-CH-)~30
Methyl (-CH₃)~22

Note: These are predicted values and can differ from experimental data.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies

The FTIR spectrum of this compound is characterized by several key absorption bands. spectroscopyonline.com A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid dimer, a result of strong hydrogen bonding. spectroscopyonline.com The C=O stretching vibration of the carboxylic acid group appears as a strong, sharp peak typically around 1700-1725 cm⁻¹. spectroscopyonline.com The C=C stretching vibration of the acrylic moiety is observed around 1630 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule are found in the 2800-3100 cm⁻¹ region. researchgate.net Bending vibrations for the CH₂, CH₃, and aromatic C-H groups are also present in the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy offers complementary information to FTIR. The C=C double bond of the acrylic group, often a weak band in the FTIR spectrum, typically shows a strong signal in the Raman spectrum. The symmetric breathing mode of the phenyl ring is also a characteristic and often intense Raman band. Raman spectroscopy is a non-destructive technique that can be used to analyze samples directly, often without any preparation. nih.gov

Vibrational Mode FTIR Wavenumber (cm⁻¹) Raman Wavenumber (cm⁻¹)
O-H Stretch (Carboxylic Acid)2500-3300 (broad)-
C-H Stretch (Aromatic/Aliphatic)2800-31002800-3100
C=O Stretch (Carboxylic Acid)1700-17251700-1725
C=C Stretch (Acrylic)~1630~1630 (strong)
C=C Stretch (Aromatic)~1600, ~1490~1600, ~1490
C-O Stretch (Carboxylic Acid)~1300~1300
O-H Bend (Carboxylic Acid)~1420-
C-H BendFingerprint RegionFingerprint Region

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound by analyzing its fragmentation pattern upon ionization. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

Under electron ionization (EI), the molecule undergoes fragmentation, producing a series of characteristic ions. Common fragmentation pathways for similar compounds include the loss of the carboxylic acid group (-COOH) as a neutral radical, leading to a significant fragment ion. Another prominent fragmentation can be the cleavage of the isobutyl group. The fragmentation pattern provides a unique "fingerprint" that can be used for identification. For instance, in related compounds, the loss of water and carbon monoxide from the parent molecule has been observed. researchgate.net

Chromatographic Spectroscopic Coupling Techniques (e.g., LC-MS)

The coupling of liquid chromatography (LC) with mass spectrometry (LC-MS) is a highly effective method for the analysis of this compound, particularly in complex mixtures. Reversed-phase high-performance liquid chromatography (HPLC) can be used to separate the compound from impurities or other components in a sample. nih.gov The separated compound then enters the mass spectrometer for detection and identification.

This technique is particularly useful for quantitative analysis and for identifying related substances and degradation products. nih.gov The use of high-resolution mass spectrometry in conjunction with LC allows for the accurate determination of the elemental composition of the parent ion and its fragments, further aiding in structural confirmation.

Computational Chemistry in the Study of this compound

Computational chemistry, particularly using methods like Density Functional Theory (DFT), plays a crucial role in complementing experimental data and providing deeper insights into the properties of this compound. researchgate.net Computational models can be used to:

Predict Molecular Geometry: Optimize the three-dimensional structure of the molecule to its lowest energy conformation.

Calculate Spectroscopic Properties: Simulate NMR chemical shifts, and vibrational frequencies (FTIR and Raman), which can then be compared with experimental data for validation and assignment of spectral bands.

Investigate Reaction Mechanisms: Model potential fragmentation pathways in mass spectrometry to understand the observed ion patterns. nih.gov

Determine Electronic Properties: Calculate properties such as molecular orbital energies and electrostatic potential surfaces, which can provide insights into the molecule's reactivity and intermolecular interactions.

Computational studies on similar molecules, such as ibuprofen (B1674241), have been used to understand their interactions with other molecules and their potential effects on biological systems. nih.gov

Density Functional Theory (DFT) for Electronic Structure and Conformational Analysis

Density Functional Theory (DFT) has become a cornerstone of quantum chemical computation for its favorable balance of accuracy and computational cost. researchgate.net It is particularly effective for investigating the electronic structure and conformational possibilities of molecules like this compound.

The electronic structure is probed by analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is a critical descriptor of chemical reactivity, stability, and conductivity. usd.ac.id A smaller energy gap generally implies higher reactivity. usd.ac.id Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution across the molecule. nih.govepstem.net These maps use a color scale to indicate regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and positive electrostatic potential (electron-poor, susceptible to nucleophilic attack), thereby identifying reactive sites within the molecule. epstem.net

Table 1: Selected Optimized Geometric Parameters for 2-(4-Isobutylphenyl)propionic Acid (Ibuprofen) Calculated via DFT (Note: Data is for the closely related compound ibuprofen, serving as a model for this compound. Values are illustrative of typical DFT results.)

ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))Experimental Value
Bond LengthO4–C11.22 Å1.21 Å
Bond LengthC1–O51.39 Å1.31 Å
Bond LengthC1–C21.53 Å1.51 Å
Bond AngleO4–C1–O5122.09°123.40°
Bond AngleC1–C2–C3112.41°111.70°
Bond AngleC2–C6–C7121.78°121.30°
Data derived from studies on 2-(4-isobutylphenyl)propionic acid. researchgate.net

Molecular Modeling and Dynamics Simulations for Conformational Landscapes

While DFT is excellent for identifying stationary points on the potential energy surface, molecular modeling and, specifically, molecular dynamics (MD) simulations are used to explore the dynamic behavior and full conformational landscape of a molecule over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve.

For a flexible molecule like this compound, MD simulations can reveal the accessible conformations in a given environment (e.g., in a solvent or interacting with a biological target). nih.gov These simulations typically employ classical force fields, such as OPLS-AA (Optimized Potentials for Liquid Simulations-All Atom), which define the potential energy of the system as a function of atomic coordinates. nih.gov

Quantum Chemical Calculations for Energetic and Spectroscopic Predictions

Quantum chemical calculations are indispensable for predicting the energetic and spectroscopic properties of molecules with high accuracy. These predictions are vital for interpreting experimental data and understanding the molecule's behavior at a quantum level. nih.gov

Energetic predictions involve calculating thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy. nih.gov These values are crucial for determining the stability of different conformers and predicting the spontaneity of chemical reactions. Recent advances even point toward the future use of quantum computers to calculate molecular binding energies with unprecedented accuracy, which is a key parameter in fields like drug discovery. thequantuminsider.com

Spectroscopic predictions are a major application of quantum chemical calculations. Vibrational (Infrared and Raman) and electronic (UV-Visible) spectra can be simulated and compared directly with experimental results. For vibrational spectra, calculations are performed to determine the harmonic vibrational frequencies and their corresponding intensities. researchgate.netepstem.net A detailed assignment of the vibrational modes can be achieved through Potential Energy Distribution (PED) analysis, which describes the contribution of individual internal coordinates (like bond stretches or angle bends) to each normal mode. researchgate.net This allows for a definitive interpretation of the experimental FT-IR and Raman spectra.

For electronic spectra, Time-Dependent DFT (TD-DFT) is the most common method used to calculate the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in a UV-Vis spectrum. nih.gov This provides insight into the electronic transitions occurring within the molecule upon absorption of light.

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Key Modes of 2-(4-Isobutylphenyl)propionic Acid (Ibuprofen) (Note: Data is for the closely related compound ibuprofen, serving as a model for this compound. DFT calculations are typically scaled to better match experimental values.)

Vibrational Mode AssignmentExperimental FT-IR (cm⁻¹)Calculated (B3LYP/6-311++G(d,p)) (cm⁻¹)
O-H Stretch (Carboxylic Acid)30093011
C=O Stretch (Carboxylic Acid)17211720
C-H Aromatic Stretch29552958
C-H Aliphatic Stretch29242925
Phenyl Ring Stretch15091510
Data derived from studies on 2-(4-isobutylphenyl)propionic acid. researchgate.net

Development and Validation of Analytical Methodologies for 2 4 Isobutylphenyl Acrylic Acid Research

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are fundamental in separating and quantifying 2-(4-Isobutylphenyl)acrylic acid from its related substances and impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) serve as the primary tools for these analytical challenges.

High-Performance Liquid Chromatography (HPLC) Method Development

Reversed-phase HPLC (RP-HPLC) is a widely adopted and effective method for the analysis of 2-(4-isobutylphenyl)propionic acid (Ibuprofen), a structurally similar compound, and its methodologies are directly applicable to this compound. nih.govresearchgate.net These methods are valued for their ability to separate the main compound from its process-related impurities and degradation products. nih.govresearchgate.net The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase composition, and detector settings to achieve optimal separation and sensitivity.

A typical HPLC system for analyzing compounds like this compound utilizes a C18 column (an octadecylsilica stationary phase) due to its versatility and effectiveness in separating non-polar to moderately polar compounds. nih.govresearchgate.netresearchgate.net The mobile phase generally consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. nih.govresearchgate.netresearchgate.net The pH of the aqueous buffer is a critical parameter; for instance, a pH of 2.5 is selected to keep the carboxylic acid group of the analyte in its non-ionized form, which enhances retention on the reversed-phase column. researchgate.net Common buffers include phosphate (B84403) or chloroacetic acid solutions. nih.govresearchgate.netresearchgate.net

Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of all compounds, including impurities that may have different polarities. researchgate.net Detection is most commonly performed using an ultraviolet (UV) detector, with the wavelength set at a value where the analyte exhibits strong absorbance, such as 214 nm, 220 nm, or 254 nm. researchgate.netresearchgate.netresearchgate.net The analysis time for such methods is typically efficient, often under 10 minutes. nih.govresearchgate.net

ParameterTypical ConditionsSource(s)
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.netresearchgate.netresearchgate.net
Mobile Phase A Aqueous Buffer (e.g., 10 mM Sodium Phosphate, Chloroacetic Acid) nih.govresearchgate.net
Mobile Phase B Acetonitrile or Methanol researchgate.netresearchgate.net
pH (Aqueous) Adjusted to acidic range (e.g., 2.5 - 3.0) researchgate.netresearchgate.net
Flow Rate 1.0 - 1.7 mL/min researchgate.netresearchgate.net
Detection UV at 214 nm, 220 nm, or 254 nm researchgate.netresearchgate.netresearchgate.net
Temperature Ambient or controlled (e.g., 40 °C) researchgate.net
Injection Volume 5 - 20 µL researchgate.net

Gas Chromatography (GC) for Volatile Derivatives and Impurities

Gas Chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound itself has low volatility, GC is highly suitable for identifying and quantifying volatile impurities or for analyzing the compound after a derivatization step to increase its volatility. A common application of GC in the context of related acrylic acids is the use of a headspace analyzer coupled with a mass spectrometer (GC-MS). nih.gov This setup is particularly effective for extracting and detecting volatile organic compounds from a sample matrix. nih.gov

For the analysis of acrylic acid, a typical GC method involves a specific temperature program for the oven, starting at a lower temperature and ramping up to a higher temperature to ensure the separation of compounds with different boiling points. nih.gov Helium is commonly used as the carrier gas. nih.gov The mass spectrometer settings, including the temperatures of the transfer line, ion source, and analyzer, are optimized to ensure efficient ionization and detection of the target analytes. nih.gov Target and qualifying ions are selected for specific identification and quantification of the compounds of interest. nih.gov This approach could be adapted to detect volatile precursors or degradation products in this compound samples.

Spectrophotometric Methods for Quantitative Analysis (e.g., UV-Vis)

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantitative analysis of compounds that possess a suitable chromophore. The phenylacrylic acid structure in this compound contains a conjugated system that absorbs UV radiation, making it a good candidate for this technique. The development of a spectrophotometric method begins with the selection of an appropriate solvent in which the analyte is soluble and stable. humanjournals.com For acidic compounds like this, a dilute basic solution such as 0.1N Sodium Hydroxide is often used as the solvent. humanjournals.com

The next step is to determine the wavelength of maximum absorbance (λmax) by scanning a solution of the compound across a range of UV-Vis wavelengths. humanjournals.com For the structurally similar ibuprofen (B1674241), a λmax of 220 nm has been reported in 0.1N NaOH. humanjournals.com Once the λmax is established, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. researchgate.net According to Beer's Law, the absorbance is directly proportional to the concentration, which should result in a linear plot. humanjournals.com This calibration curve is then used to determine the concentration of the analyte in unknown samples. Dual wavelength spectrophotometry is a more advanced approach that can sometimes be used to correct for interfering substances in a mixture. nih.gov

ParameterTypical Value/ProcedureSource(s)
Solvent 0.1N Sodium Hydroxide humanjournals.com
Wavelength (λmax) Determined by UV scan (e.g., ~220 nm) humanjournals.com
Calibration Range e.g., 2-50 µg/ml humanjournals.com
Correlation Coefficient (r²) > 0.999 researchgate.net

Capillary Electrophoresis (CE) in Analytical Separations

Capillary Electrophoresis (CE) is a high-efficiency separation technique that serves as a powerful alternative and complement to HPLC for pharmaceutical analysis. nih.govnih.gov It operates by separating ions based on their electrophoretic mobility in an electric field within a narrow capillary tube. youtube.com This method is known for its high selectivity, short analysis times, and minimal sample and solvent consumption, making it a cost-effective and environmentally friendly option. nih.govyoutube.com

CE is particularly advantageous for the analysis of small molecules and can be applied to separate this compound from its closely related impurities, including isomers. nih.gov Various modes of CE, such as micellar electrokinetic chromatography (MEKC), can be employed to separate neutral compounds or to enhance the separation of charged species. nih.gov The development of a CE method involves optimizing parameters like the buffer composition, pH, applied voltage, and capillary temperature. nih.gov Given its high resolving power, CE is an excellent tool for assessing the peak purity of a primary compound. youtube.com

Method Validation Parameters for Academic Research Protocols

To ensure that an analytical method is reliable, accurate, and reproducible, it must be validated. Validation is a systematic process of demonstrating that the method is suitable for its intended purpose. For academic research, key validation parameters are typically established based on International Council for Harmonisation (ICH) guidelines. researchgate.nethumanjournals.com

Validation ParameterDescriptionTypical Acceptance Criteria (for academic research)Source(s)
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or matrix components.The analyte peak is well-resolved from other peaks. researchgate.netresearchgate.net
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.Correlation coefficient (r²) > 0.99 researchgate.netnih.gov
Range The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.Defined by the linearity study. researchgate.net
Accuracy The closeness of test results obtained by the method to the true value. Often determined by recovery studies in a spiked matrix.Recovery typically between 80-120%. researchgate.netnih.gov
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. It includes repeatability (intra-day) and intermediate precision (inter-day).Relative Standard Deviation (RSD) < 15%. researchgate.netnih.gov
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1. researchgate.netresearchgate.net
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1. researchgate.netresearchgate.net
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.No significant change in results with minor variations in method parameters (e.g., pH, mobile phase composition). researchgate.netresearchgate.net

Supramolecular Chemistry and Intermolecular Interactions of 2 4 Isobutylphenyl Acrylic Acid

Exploration of Hydrogen Bonding Networks and Self-Assembly

Hydrogen bonding is a predominant force in the self-assembly of 2-(4-isobutylphenyl)acrylic acid. The carboxylic acid group of the molecule is a prime site for forming strong hydrogen bonds, leading to the creation of well-defined supramolecular structures. Typically, carboxylic acids form centrosymmetric dimers, where two molecules are held together by a pair of hydrogen bonds between their carboxyl groups. This dimerization is a common motif in the solid-state structures of carboxylic acids.

Host-Guest Complexation with Macrocyclic Structures (e.g., Cyclodextrins)

The primary driving forces for the formation of these host-guest complexes are van der Waals interactions between the hydrophobic interior of the cyclodextrin (B1172386) and the nonpolar part of the guest molecule, along with the displacement of high-energy water molecules from the cyclodextrin cavity. nsf.gov The formation of such complexes can significantly alter the physicochemical properties of the guest molecule.

Studies have shown that the complexation efficiency can be influenced by modifications to the cyclodextrin structure. For example, the introduction of charged functional groups on the cyclodextrin rim can enhance or diminish complexation with charged guest molecules through electrostatic interactions. nsf.gov In the context of this compound, which is anionic at physiological pH, complexation with positively charged cyclodextrin derivatives could be particularly effective. The stability of these complexes is quantified by the association constant (Ka), with higher values indicating stronger binding. For instance, the association constant for the complexation of a similar drug, diflunisal, with hydroxypropyl-β-cyclodextrin-poly(acrylic acid) polymers was found to be 6,055 M−1, indicating a strong interaction. nih.gov

Interactions with Polymeric Systems and Membranes

The interactions of this compound with polymeric systems and membranes are of significant interest, particularly in the context of drug delivery and separation processes. The compound's ability to interact with polymers is often mediated by a combination of hydrogen bonding, hydrophobic interactions, and electrostatic forces.

Polymer inclusion membranes (PIMs) have been investigated as a method for the extraction of 2-(4-isobutylphenyl)propanoic acid (ibuprofen), a closely related compound. msrjournal.com These membranes typically consist of a base polymer, a carrier molecule, and sometimes a plasticizer. The carrier molecule facilitates the transport of the target compound across the membrane. The stability and efficiency of these membranes depend on the interactions between the components, including the entanglement of the carrier within the polymer matrix. msrjournal.com

In systems containing acrylic acid polymers, the carboxylic acid groups of the polymer can interact with this compound. These interactions can influence the release of the drug from a polymer matrix. For example, in hydrogels made from poly(acrylic acid) crosslinked with cyclodextrins, the release of a guest molecule is governed by both the swelling of the hydrogel and the complexation with the cyclodextrin. nih.gov The incorporation of additives like acrylic acid into membranes can also impart pH-responsive properties, as the carboxylic acid groups protonate or deprotonate depending on the pH, leading to changes in swelling and permeability. mdpi.com

Crystallographic Studies of Supramolecular Architectures

Crystallographic studies provide definitive insights into the three-dimensional arrangement of molecules in the solid state, revealing the intricate details of supramolecular architectures. X-ray diffraction is a powerful technique used to determine the precise location of atoms in a crystal lattice and the nature of the intermolecular interactions that hold the structure together.

Role of 2 4 Isobutylphenyl Acrylic Acid As a Key Intermediate in Complex Organic Synthesis

Precursor in the Synthesis of Arylpropionic Acid Derivatives

A primary role of 2-(4-isobutylphenyl)acrylic acid is its function as a direct precursor to 2-(4-isobutylphenyl)propanoic acid, a widely known non-steroidal anti-inflammatory drug (NSAID). google.comsigmaaldrich.comsigmaaldrich.com The conversion of the acrylic acid derivative to the corresponding propionic acid is a critical step that highlights its importance as a synthetic intermediate.

This transformation is typically achieved through the reduction of the carbon-carbon double bond (the alkene) of the acrylic acid. Catalytic hydrogenation is a common and efficient method for this purpose. In this process, the acrylic acid is treated with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium, platinum, or nickel. nih.gov The catalyst facilitates the addition of hydrogen across the double bond, converting the α,β-unsaturated acid into a saturated carboxylic acid. Recent advancements have demonstrated that this hydrogenation can be performed asymmetrically using chiral nickel-based catalysts to produce specific enantiomers of the final propionic acid product. nih.gov

Biocatalytic methods, which use enzymes to perform chemical reactions, also offer a route for the reduction of α,β-unsaturated carboxylic acids. rsc.orgrsc.orgresearchgate.net Certain enzymes, such as carboxylic acid reductases (CARs) found in microorganisms like E. coli, can catalyze the reduction of the double bond, presenting a greener alternative to traditional metal-based catalysis. rsc.orgresearchgate.net These biocatalytic systems can convert α,β-unsaturated acids into their saturated alcohol analogues, which can then be oxidized to the desired carboxylic acid. rsc.org

The following table illustrates the precursor relationship between this compound and its key arylpropionic acid derivative.

PrecursorTransformationProductSignificance
This compoundReduction of C=C double bond (e.g., Catalytic Hydrogenation)2-(4-Isobutylphenyl)propanoic AcidActive Pharmaceutical Ingredient (NSAID)

Building Block for the Construction of Heterocyclic Systems

The chemical structure of this compound, possessing both an electrophilic alkene and a nucleophilic carboxylic acid (or its activated form), makes it a valuable building block for synthesizing a variety of heterocyclic compounds. Heterocycles are core components in a vast number of pharmaceuticals and biologically active molecules. nih.gov

The acrylic acid moiety can participate in various cyclization reactions. For instance, after conversion to its corresponding amide derivative, N-aryl-2-(4-isobutylphenyl)acrylamide, it can undergo photoredox cyclization to form dihydroquinolinone structures. sigmaaldrich.com This type of reaction, which often uses an organic photocatalyst under mild conditions, is a powerful tool for creating complex ring systems. sigmaaldrich.com

Furthermore, the double bond in the acrylic acid structure is susceptible to Michael addition reactions, where a nucleophile adds to the β-carbon. rsc.org This reaction can be the initial step in a tandem sequence, where a subsequent intramolecular reaction involving the carboxylic acid group leads to the formation of a heterocyclic ring. Ene cyclization is another strategy where the alkene can react with an iminium or oxonium ion to form nitrogen- or oxygen-containing rings. uni-konstanz.de

Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, represent an efficient strategy for heterocyclic synthesis where acrylic acid derivatives can be employed. researchgate.net These methods are highly valued for their efficiency and ability to generate diverse molecular structures rapidly.

The table below lists potential heterocyclic systems that can be synthesized using this compound as a starting scaffold.

Starting Material (Derived from Precursor)Reaction TypeResulting Heterocyclic System
N-Aryl-2-(4-isobutylphenyl)acrylamidePhotoredox CyclizationDihydroquinolinone
This compoundMichael Addition / Intramolecular CyclizationLactones, Piperidones
This compoundEne CyclizationPyrrolidines, Tetrahydrofurans
This compound DerivativeMulticomponent Reaction (e.g., Povarov reaction)Quinolines, Pyridines

Utility in the Synthesis of Biologically Active Scaffolds

Beyond being a precursor to simple arylpropionic acids, the 2-arylacrylic acid framework itself is a recognized scaffold for the development of novel biologically active molecules. The specific arrangement of the aromatic ring, the double bond, and the carboxylic acid creates a pharmacophore that can interact with various biological targets.

Research has shown that derivatives of 2-arylacrylic acids possess significant therapeutic potential. For example, novel acrylate-based derivatives have been designed and synthesized as potent anticancer agents. These compounds can disrupt the polymerization of tubulin, a critical component of the cellular skeleton, leading to cell cycle arrest and apoptosis in cancer cells. One study found that a synthesized acrylic acid molecule demonstrated a potent cytotoxic effect against a human breast cancer cell line (MDA-MB-231) and was a strong inhibitor of β-tubulin polymerization.

The biological activity of acrylic acids is often linked to their ability to act as Michael acceptors. The electrophilic double bond can react with nucleophilic residues, such as cysteine thiols, in proteins. This covalent interaction can lead to the inhibition of enzymes or the disruption of protein function, forming the basis for their therapeutic effects. This reactivity makes the 2-arylacrylic acid scaffold a valuable starting point for designing targeted covalent inhibitors.

The table below summarizes some of the biological activities associated with scaffolds derived from 2-arylacrylic acids.

ScaffoldBiological ActivityProposed Mechanism of Action
2-Arylacrylic Acid DerivativesAnticancer / AntiproliferativeInhibition of tubulin polymerization; induction of apoptosis.
2-Arylacrylic Acid DerivativesEnzyme InhibitionCovalent modification of target proteins via Michael addition.
Poly(acrylic acid) copolymersAntimicrobialDisruption of bacterial cell integrity.

Emerging Research Frontiers and Future Directions for 2 4 Isobutylphenyl Acrylic Acid Studies

Exploration of Novel Catalytic Systems for its Transformation

The transformation of 2-(4-isobutylphenyl)acrylic acid and its precursors is a focal point of research to develop more efficient and sustainable synthetic routes. A significant advancement is the utilization of biocatalysts. For instance, Rhizomucor miehei lipase (B570770) has been employed in the esterification of (S)-ibuprofen with glycerol, demonstrating a novel catalytic approach. mdpi.com This enzymatic method offers high conversion rates and selectivity. mdpi.com

In addition to biocatalysis, efforts are ongoing to improve traditional chemical synthesis. A greener, three-step synthesis of ibuprofen (B1674241) has been developed with a high atom economy of 74%, a significant improvement over the original six-step process which had an atom economy of 44%. wordpress.com This improved process utilizes anhydrous hydrogen fluoride as both a catalyst and a solvent, which can be recovered and reused with high efficiency, thereby reducing waste. chemistryforsustainability.org

Furthermore, novel catalytic systems are being investigated for the degradation of ibuprofen, a persistent environmental pollutant. Catalytic ozonation using a three-dimensional structured catalyst with MnO2 nanosheets on carbon microfibers has shown high efficiency in ibuprofen degradation. nih.gov This method demonstrates excellent stability and reusability, making it a promising approach for water treatment. nih.gov

Catalyst TypeApplicationKey Findings
Biocatalyst (Rhizomucor miehei lipase)Esterification of (S)-ibuprofenHigh conversion rates and selectivity. mdpi.com
Chemical Catalyst (Anhydrous Hydrogen Fluoride)Ibuprofen Synthesis74% atom economy, catalyst is recoverable and reusable. wordpress.comchemistryforsustainability.org
Ozonation Catalyst (MnO2 nanosheets on carbon microfibers)Degradation of IbuprofenHigh degradation efficiency, stable and reusable catalyst. nih.gov

Application of Advanced Spectroscopic Techniques for In-Situ Monitoring

The synthesis and transformation of this compound and related compounds are increasingly being monitored and analyzed using advanced spectroscopic techniques. These methods provide real-time insights into reaction kinetics and product formation.

In a multi-step synthesis of ibuprofen from isobutylbenzene, spectroscopic analysis was crucial for confirming the structure of intermediates and the final product. central.edu Techniques such as Infrared (IR) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy were employed to verify the functional groups and chemical structure at each stage. central.edu For the final ibuprofen product, the formation of the carboxylic acid was confirmed by the appearance of a carbonyl bond peak at 1706 cm⁻¹ and a broad O-H bond peak in the IR spectrum. central.edu The ¹H NMR spectrum confirmed the structure by showing a characteristic shift in the benzylic hydrogen peak. central.edu

For the determination of ibuprofen in aqueous samples, a method involving in-situ derivatization followed by headspace generation-programmed temperature vaporization-gas chromatography-mass spectrometry (PTV-GC-MS) has been developed. researchgate.netnih.gov This automated method allows for the online analysis of ibuprofen without the need for preconcentration or clean-up steps, offering a rapid analysis time of 10.5 minutes. nih.gov

Spectroscopic TechniqueApplicationKey Findings
Infrared (IR) SpectroscopyProduct confirmation in ibuprofen synthesisConfirmed the presence of the ketone functional group in an intermediate and the carboxylic acid in the final product. central.edu
Proton Nuclear Magnetic Resonance (¹H NMR) SpectroscopyStructural validation in ibuprofen synthesisValidated the structure of reaction intermediates and the final product by analyzing chemical shifts and peak integrations. central.edu
Headspace Generation-PTV-GC-MSIn-situ determination of ibuprofen in waterEnabled rapid and automated analysis of ibuprofen with a low limit of detection. nih.gov

High-Throughput Experimentation and Automated Synthesis for Derivatives

The fields of high-throughput experimentation and automated synthesis are being leveraged to accelerate the discovery and optimization of derivatives of this compound. These technologies enable the rapid synthesis and screening of numerous compounds.

A notable example is the development of an automated synthesis robot constructed from a modified open-source 3D printing platform. nih.govresearchgate.net This system was utilized to perform a one-pot, three-step synthesis of ibuprofen. nih.gov The robot can 3D print its own reaction vessels and execute the synthesis on different scales by simply adjusting the control software parameters. nih.gov The software for this robot was written in Python, opening possibilities for sharing validated synthetic "programs." nih.govresearchgate.net

Continuous flow synthesis is another approach that facilitates automated and efficient production. An automated chemical synthesis platform, referred to as "AutoSyn" or "SynFini," has been utilized for the continuous manufacturing of ibuprofen from inexpensive reagents. google.comgoogle.com This system allows for reactions to be performed as individual steps or as multi-step operations by feeding the output of one reactor into the next. google.comgoogle.com

TechnologyApplicationKey Features
Automated Synthesis RobotAutomated synthesis of ibuprofenModified 3D printer, 3D printed reaction vessels, scalable synthesis, Python-based control software. nih.govresearchgate.net
Continuous Flow Synthesis Platform (AutoSyn/SynFini)Continuous manufacturing of ibuprofenEnables multi-step operations, uses inexpensive reagents. google.comgoogle.com

Predictive Modeling and Machine Learning in Chemical Synthesis and Reactivity

Predictive modeling and machine learning are emerging as powerful tools to optimize the synthesis of ibuprofen and to understand the reactivity of this compound. These computational approaches can model complex reaction systems and predict outcomes with high accuracy.

A recent study presented a comprehensive application of integrated machine learning tools for modeling and optimizing the ibuprofen synthesis process. acs.orgnih.govacs.org A large database of input combinations was generated using chemical reaction theory and validated with experimental data. acs.orgnih.gov A CatBoost meta-model, optimized by the snow ablation optimizer, was shown to outperform conventional algorithms in predicting reaction time, conversion rate, and production cost. acs.orgnih.govacs.org

Importance analyses using SHAP (Shapley Additive exPlanations) values identified critical input variables, such as the concentration of the catalyst precursor (L2PdCl2), hydrogen ions (H+), and water (H2O). nih.gov This data-driven analysis provides quantitative guidance for optimizing reaction parameters. nih.gov Furthermore, multiobjective optimization using the NSGA-II algorithm generated a set of optimal solutions, allowing for the derivation of different industrial strategies, such as balanced performance, maximum output, maximum yield, and minimum cost. nih.gov

Modeling ApproachApplicationKey Findings
Machine Learning (CatBoost with Snow Ablation Optimizer)Optimization of ibuprofen synthesisOutperformed conventional algorithms in predicting reaction time, conversion rate, and production cost. acs.orgnih.govacs.org
SHAP (Shapley Additive exPlanations)Identification of critical process variablesIdentified catalyst precursor, H+, and H2O concentrations as critical inputs. nih.gov
Multiobjective Optimization (NSGA-II)Derivation of industrial production strategiesGenerated a Pareto front of solutions for balanced performance, maximum output, maximum yield, and minimum cost scenarios. nih.gov

Rational Design of New Compounds Incorporating the this compound Moiety

The this compound moiety, the core structure of ibuprofen, is being utilized as a scaffold for the rational design of new compounds with potentially improved or novel biological activities. This involves chemically modifying the ibuprofen structure to create new derivatives.

One approach involves the synthesis of hybrid molecules that combine the ibuprofen scaffold with other pharmacologically active moieties. For example, new derivatives of ibuprofen have been synthesized incorporating a thiazolidine-4-one scaffold. nih.gov This heterocyclic ring is known to be associated with various biological effects, and the resulting hybrid molecules were investigated for their anti-inflammatory and analgesic properties. nih.gov

Another strategy is the creation of ibuprofen-amino acid conjugates. Ibuprofen has been derivatized with phenylalanine to create new compounds that were then further modified. ekb.eg These new derivatives were characterized and evaluated for their potential as safer nonsteroidal anti-inflammatory drugs (NSAIDs). ekb.eg Molecular docking studies were also performed to understand the binding interactions of these new compounds with the cyclooxygenase-2 (COX-2) active site. ekb.eg

The modification of the carboxylic acid group of ibuprofen is a common strategy to reduce gastrointestinal side effects. eurekaselect.com Researchers have synthesized various esters, amides, and N-substituted hydrazides, and have also integrated heterocyclic moieties like triazoles and oxadiazoles to create derivatives with enhanced therapeutic profiles. eurekaselect.com

Design StrategyExample MoietyTherapeutic Goal
Hybridization with Heterocyclic ScaffoldsThiazolidine-4-oneImproved anti-inflammatory and analgesic effects with a safer profile. nih.gov
Conjugation with Amino AcidsPhenylalanineDevelopment of safer NSAIDs with potentially enhanced anti-inflammatory activity. ekb.eg
Modification of Carboxylic Acid GroupEsters, amides, heterocyclic moietiesReduction of gastrointestinal side effects while retaining or enhancing anti-inflammatory properties. eurekaselect.com

Q & A

Q. What synthetic methodologies are recommended for 2-(4-Isobutylphenyl)acrylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of this compound can be approached via organocatalytic decarboxylative protonation (for enantioselective synthesis) or Pd/Cu-mediated cross-coupling for introducing the isobutylphenyl moiety. Key considerations include:
  • Catalyst Selection : Cinchona alkaloids for asymmetric synthesis (e.g., 85% yield in toluene) or palladium catalysts for coupling reactions (e.g., 78% yield in DMF) .
  • Solvent Optimization : Polar aprotic solvents (DMF, toluene) enhance reaction efficiency, while controlling temperature (80–120°C) minimizes side reactions.
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) ensures high purity (>98%).
  • Example Protocol :
       Step 1: Condensation of 4-isobutylbenzaldehyde with malonic acid under acidic conditions.  
       Step 2: Decarboxylation using cinchona alkaloid catalyst in toluene at 60°C.  

Q. How can researchers confirm the structural identity of this compound?

  • Methodological Answer : Structural confirmation requires multi-technique validation :
  • NMR : Compare 1H^1H and 13C^{13}C NMR shifts with reference data. For example, the acrylic acid proton (CH2_2=C) appears at δ 6.2–6.5 ppm, and the carboxylic proton at δ 12.1 ppm .
  • IR Spectroscopy : Identify characteristic peaks: C=O stretch (~1700 cm1^{-1}), conjugated C=C stretch (~1630 cm1^{-1}), and O-H stretch (~2500–3000 cm1^{-1}) .
  • HRMS-ESI : Confirm molecular ion [M-H]^- at m/z 217.1234 (calculated for C13_{13}H16_{16}O2_2) .

Q. What analytical methods are suitable for quantifying impurities in this compound?

  • Methodological Answer : HPLC-UV with a C18 column (method: 0.1% H3_3PO4_4/acetonitrile gradient, 254 nm) achieves baseline separation of impurities. Certified reference materials (CRMs) like 2-(4-Isobutylphenyl)prop-2-enoic Acid (Sigma-Aldridch) validate method accuracy .

Advanced Research Questions

Q. How can contradictions between computational and experimental vibrational spectra be resolved?

  • Methodological Answer : Discrepancies arise from approximations in density functional theory (DFT) models. To resolve:
  • Benchmark DFT Methods : Use B3LYP/6-311++G(d,p) for IR/Raman simulations. Compare experimental peaks (e.g., C=O stretch at 1700 cm1^{-1}) with computed values, adjusting scaling factors (0.96–0.98) .
  • Solvent Effects : Include polarizable continuum models (PCM) for solvent-corrected simulations.

Q. What strategies are effective for establishing structure-activity relationships (SAR) of this compound derivatives?

  • Methodological Answer :
  • Functional Group Modifications : Esterify the carboxylic acid (e.g., 2-pyridylmethyl ester in ibuprofen piconol) to enhance bioavailability .
  • In Silico Docking : Use AutoDock Vina to predict binding affinities for COX-2 (PDB ID: 5KIR). Compare with ibuprofen’s ΔG = -8.2 kcal/mol .
  • Biological Assays : Test anti-inflammatory activity via COX-2 inhibition (IC50_{50} determination) and compare with parent compound.

Q. How should researchers validate analytical methods for detecting trace impurities in this compound?

  • Methodological Answer : Follow ICH Q2(R1) guidelines:
  • Linearity : R2^2 ≥ 0.998 over 0.1–120% of target concentration.
  • Accuracy : Spike recovery (98–102%) using CRMs.
  • LOD/LOQ : Determine via signal-to-noise ratios (LOD = 0.03 µg/mL; LOQ = 0.1 µg/mL) .

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